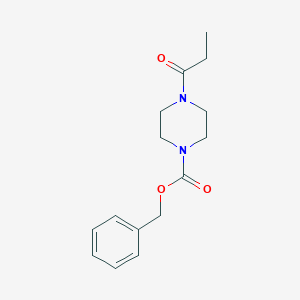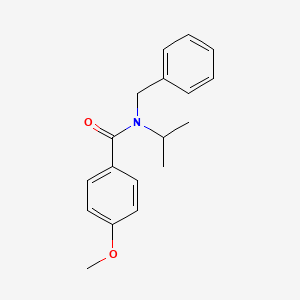
N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of chromenones, which are known for their diverse biological activities This compound features a chromenone core with a dimethyl substitution at the 2-position and a benzamide group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide typically involves the following steps:
-
Formation of the Chromenone Core: : The chromenone core can be synthesized through the cyclization of appropriate precursors. For instance, starting from 2-hydroxyacetophenone and ethyl acetoacetate, the chromenone ring is formed via a Claisen condensation followed by cyclization under acidic conditions.
-
Dimethyl Substitution: : The introduction of dimethyl groups at the 2-position can be achieved through alkylation reactions. This step often involves the use of methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
-
Benzamide Formation: : The final step involves the coupling of the chromenone derivative with 4-methylbenzoic acid. This can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the chromenone core. Common oxidizing agents include potassium permanganate and chromium trioxide, which can convert the chromenone to its corresponding quinone derivative.
-
Reduction: : Reduction reactions can target the carbonyl groups within the chromenone and benzamide moieties. Sodium borohydride and lithium aluminum hydride are typical reducing agents used to convert these groups to alcohols.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions, often facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide has been explored for various scientific research applications:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
-
Biology: : Investigated for its potential as a bioactive compound. Studies have shown that chromenone derivatives exhibit anti-inflammatory, antioxidant, and anticancer activities.
-
Medicine: : Potential therapeutic applications due to its biological activities. Research is ongoing to evaluate its efficacy and safety as a drug candidate.
-
Industry: : Utilized in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism by which N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide exerts its effects is primarily through interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound may interact with enzymes, receptors, and other proteins involved in biological processes. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation.
-
Pathways Involved: : The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses, or the PI3K/Akt pathway, which plays a role in cell survival and growth.
類似化合物との比較
N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide can be compared with other chromenone derivatives and benzamides:
-
Similar Compounds
4-hydroxy-2H-chromen-2-one: Known for its anticoagulant properties.
6-methyl-2H-chromen-2-one: Exhibits antimicrobial activity.
N-(4-methylphenyl)benzamide: Used in the synthesis of pharmaceuticals.
-
Uniqueness: : The combination of the chromenone core with a dimethyl substitution and a benzamide group makes this compound unique. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds.
特性
IUPAC Name |
N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-4-6-13(7-5-12)18(22)20-14-8-9-17-15(10-14)16(21)11-19(2,3)23-17/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSZLXDXQMBLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(CC3=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-bromo-2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B8009168.png)
![Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8009175.png)







![3-cyano-N-[6-(3-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]benzamide](/img/structure/B8009231.png)
![4-[3-(4-Chlorophenoxy)propanamido]-3-hydroxybenzoic acid](/img/structure/B8009240.png)



